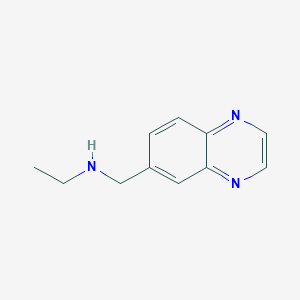

N-(quinoxalin-6-ylmethyl)ethanamine

CAS No.:

Cat. No.: VC13067362

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3 |

|---|---|

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | N-(quinoxalin-6-ylmethyl)ethanamine |

| Standard InChI | InChI=1S/C11H13N3/c1-2-12-8-9-3-4-10-11(7-9)14-6-5-13-10/h3-7,12H,2,8H2,1H3 |

| Standard InChI Key | HXYKPTBTDRETGP-UHFFFAOYSA-N |

| SMILES | CCNCC1=CC2=NC=CN=C2C=C1 |

| Canonical SMILES | CCNCC1=CC2=NC=CN=C2C=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Quinoxalin-6-ylmethyl)ethanamine consists of a quinoxaline ring system fused to an ethanamine group through a methylene bridge at the 6-position. Quinoxaline itself is a bicyclic aromatic compound comprising two nitrogen atoms at the 1,4-positions of a benzene ring . The substitution pattern at the 6-position is critical for modulating electronic and steric properties, which influence reactivity and biological interactions . The ethanamine side chain introduces a basic amine group, enhancing solubility and potential for hydrogen bonding with biological targets .

Molecular Formula: The compound’s molecular formula is inferred as C₁₁H₁₂N₃, derived from the quinoxaline backbone (C₈H₆N₂) combined with the methyl-ethanamine substituent (C₃H₆N).

Physicochemical Characteristics

While explicit data for N-(quinoxalin-6-ylmethyl)ethanamine are unavailable, analogs such as 2-(furan-2-yl)-N-(quinoxalin-2-ylmethyl)ethanamine (C₁₅H₁₅N₃O) provide a reference framework . Key properties likely include:

-

Molecular Weight: ~178.24 g/mol

-

Lipophilicity: Moderate (LogP ~2.1–2.5), influenced by the aromatic quinoxaline core and polar amine group .

-

Solubility: Enhanced water solubility compared to unsubstituted quinoxalines due to the protonatable amine .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of N-(quinoxalin-6-ylmethyl)ethanamine can be extrapolated from methods used for analogous quinoxaline derivatives:

-

Reductive Amination:

Quinoxaline-6-carbaldehyde reacts with ethanamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine . -

Nucleophilic Substitution:

Halogenated quinoxaline derivatives (e.g., 6-chloromethylquinoxaline) may undergo substitution with ethanamine under basic conditions .

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the 6-position requires directing groups or protective strategies .

-

Purification: Separation from byproducts (e.g., dialkylated amines) may necessitate chromatographic techniques .

Applications in Medicinal Chemistry

Drug Design Considerations

-

Bioisosterism: The quinoxaline ring may serve as a bioisostere for phenyl or pyridine groups, optimizing pharmacokinetics .

-

Structure-Activity Relationships (SAR):

Comparative Analysis with Analogous Compounds

Future Perspectives and Research Directions

-

Targeted Synthesis: Developing regioselective methods to functionalize the quinoxaline ring at the 6-position.

-

In Vitro Screening: Evaluating N-(quinoxalin-6-ylmethyl)ethanamine against panels of bacterial, cancer, and inflammatory cell lines.

-

Computational Modeling: Docking studies to predict interactions with ALK5 kinase or LOX enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume